molecular formula C14H20N2O3 B15087831 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid

Katalognummer: B15087831
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: CETIEYKHHXZMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the reaction with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in mood regulation. By binding to these receptors, the compound can modulate neurotransmitter levels, leading to its antidepressant and antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid

InChI

InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-5-3-2-4-12(13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18)

InChI-Schlüssel

CETIEYKHHXZMCF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.